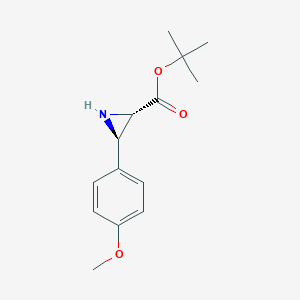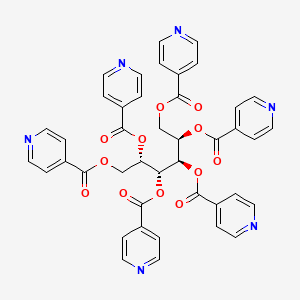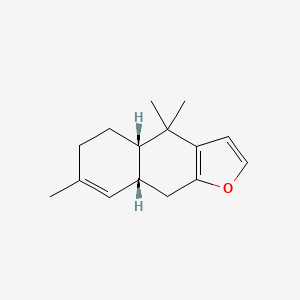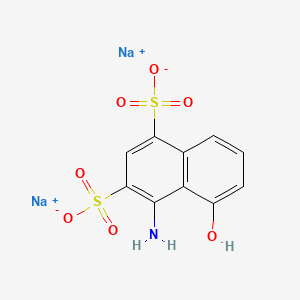
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate is a chemical compound with the molecular formula C26H18O6 It is known for its unique structure, which includes a naphthalene core substituted with benzoyloxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate typically involves the esterification of the corresponding naphthalene derivative with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzoyloxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted naphthalene derivatives .
Scientific Research Applications
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(4-Benzoyloxy-6,7-dimethyl-5,8-dioxonaphthalen-1-yl) benzoate: This compound is structurally similar but contains additional oxygen atoms, which may alter its reactivity and applications.
Benzotriazole derivatives: These compounds share some structural features and are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties.
Properties
| 57998-97-7 | |
Molecular Formula |
C26H22O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(4-benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C26H22O4/c1-17-15-21-22(16-18(17)2)24(30-26(28)20-11-7-4-8-12-20)14-13-23(21)29-25(27)19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
AYFJYLHAAJWVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C=CC(=C2C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)




![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
